molecular formula C23H26N4O2 B4807473 7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No.: B4807473
M. Wt: 390.5 g/mol
InChI Key: LNDLRKUKCKCTRB-UHFFFAOYSA-N
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Description

7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex organic compound that belongs to the class of benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one involves multiple steps, including the formation of the benzodiazepine core and the introduction of the pyridine ring and other substituents. Common synthetic routes may involve the use of starting materials such as pyridine derivatives, benzodiazepine precursors, and various reagents to facilitate the formation of the desired compound. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods may be employed to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain substituents with different groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved can include neurotransmitter modulation, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is unique due to its specific structural features, such as the pyridine ring and the 2-methylpropanoyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9,9-dimethyl-5-(2-methylpropanoyl)-6-pyridin-3-yl-6,8,10,11-tetrahydropyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-14(2)22(29)27-20(15-7-5-9-24-13-15)19-17(11-23(3,4)12-18(19)28)26-16-8-6-10-25-21(16)27/h5-10,13-14,20,26H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDLRKUKCKCTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=C1N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 2
7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 3
7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 4
7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 5
7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Reactant of Route 6
7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

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